3,4-Bis[(oxan-2-yl)oxy]benzaldehyde
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Overview
Description
3,4-Bis[(oxan-2-yl)oxy]benzaldehyde is a chemical compound characterized by the presence of two oxan-2-yl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(oxan-2-yl)oxy]benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with oxan-2-yl derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[(oxan-2-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The oxan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,4-Bis[(oxan-2-yl)oxy]benzoic acid.
Reduction: Formation of 3,4-Bis[(oxan-2-yl)oxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4-Bis[(oxan-2-yl)oxy]benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis[(oxan-2-yl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular components: Affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzaldehyde: Lacks the oxan-2-yl groups.
3,4-Dimethoxybenzaldehyde: Contains methoxy groups instead of oxan-2-yl groups.
3,4-Bis[(methoxy)oxy]benzaldehyde: Similar structure but with methoxy groups.
Uniqueness
3,4-Bis[(oxan-2-yl)oxy]benzaldehyde is unique due to the presence of oxan-2-yl groups, which impart distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
3,4-bis(oxan-2-yloxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c18-12-13-7-8-14(21-16-5-1-3-9-19-16)15(11-13)22-17-6-2-4-10-20-17/h7-8,11-12,16-17H,1-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBFKXFYXJETEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=C(C=C(C=C2)C=O)OC3CCCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545838 |
Source
|
Record name | 3,4-Bis[(oxan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61854-89-5 |
Source
|
Record name | 3,4-Bis[(oxan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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